molecular formula C13H12N6OS3 B4580562 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B4580562
M. Wt: 364.5 g/mol
InChI Key: REGQRFMBXVZWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C13H12N6OS3 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.02347255 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into the synthesis and biological evaluation of derivatives related to N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has indicated potential anticancer properties. These compounds have been synthesized and studied for their selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma cells. For instance, specific derivatives have shown high selectivity and significant apoptosis induction compared to standard treatments like cisplatin (Evren et al., 2019). Additionally, some derivatives have been evaluated for their anticancer activity against chronic myelogenous leukemia, revealing the striking effect of the nitrothiazole moiety in enhancing their potency (Altıntop et al., 2017).

Insecticidal Assessment

Another facet of the research on this compound involves its use in developing insecticidal agents. Derivatives have been assessed for their effectiveness against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies aim to create innovative pest management solutions that are both effective and environmentally friendly (Fadda et al., 2017).

Antimicrobial Agents

Compounds derived from this compound have also been synthesized and evaluated for their antimicrobial activities. These studies include the synthesis of novel thiazolidin-4-one derivatives with potential antimicrobial effects against a range of bacterial and fungal pathogens, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Baviskar et al., 2013).

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its properties through structural modifications .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS3/c1-21-13-18-16-11(23-13)15-10(20)7-22-12-17-14-8-19(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGQRFMBXVZWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.